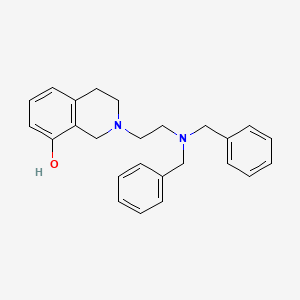
2-(2-(Dibenzylamino)ethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Dibenzylamino)ethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a dibenzylamino group attached to an ethyl chain, which is further connected to a tetrahydroisoquinoline core with a hydroxyl group at the 8th position. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dibenzylamino)ethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol typically involves multiple steps. One common method starts with the preparation of the tetrahydroisoquinoline core, which can be achieved through the Pictet-Spengler reaction. This involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Next, the dibenzylamino group is introduced through a nucleophilic substitution reaction This step involves the reaction of the tetrahydroisoquinoline intermediate with dibenzylamine under basic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Dibenzylamino)ethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the tetrahydroisoquinoline ring.
Substitution: The dibenzylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-CPBA or potassium permanganate (KMnO4) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated or reduced tetrahydroisoquinoline derivatives.
Substitution: Formation of various substituted tetrahydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-(Dibenzylamino)ethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a neuroprotective agent due to its structural similarity to natural alkaloids.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-(2-(Dibenzylamino)ethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol involves its interaction with various molecular targets. The compound can bind to specific receptors in the brain, modulating neurotransmitter release and uptake. This interaction can lead to neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases. The exact molecular pathways involved are still under investigation, but it is believed to influence pathways related to oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydroisoquinoline: The parent compound without the dibenzylamino and hydroxyl groups.
Dibenzylamine: The compound with only the dibenzylamino group.
Isoquinoline: The non-hydrogenated form of the tetrahydroisoquinoline core.
Uniqueness
2-(2-(Dibenzylamino)ethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is unique due to the presence of both the dibenzylamino group and the hydroxyl group on the tetrahydroisoquinoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
827309-90-0 |
|---|---|
Molekularformel |
C25H28N2O |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
2-[2-(dibenzylamino)ethyl]-3,4-dihydro-1H-isoquinolin-8-ol |
InChI |
InChI=1S/C25H28N2O/c28-25-13-7-12-23-14-15-26(20-24(23)25)16-17-27(18-21-8-3-1-4-9-21)19-22-10-5-2-6-11-22/h1-13,28H,14-20H2 |
InChI-Schlüssel |
VWVCDZKBMIMGSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C1C=CC=C2O)CCN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



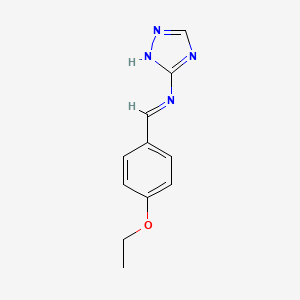


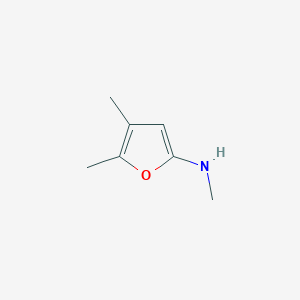
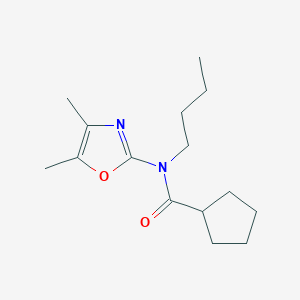
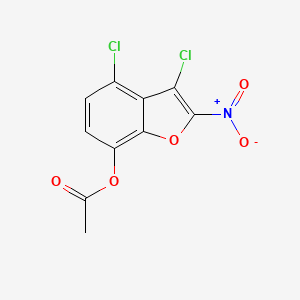

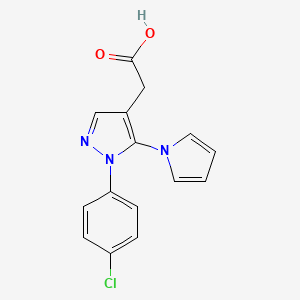
![5-Isoquinolinamine, N-[1-[(3-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12879322.png)


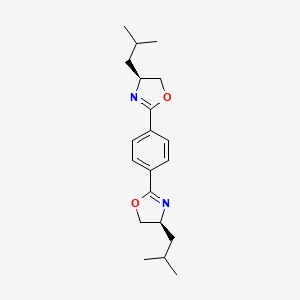
![N-(4-Aminobutyl)-N-[2-(2-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12879329.png)
